molecular formula C22H25ClN4O2 B303769 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303769
Molekulargewicht: 412.9 g/mol
InChI-Schlüssel: RZEMFSZIJUOODC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and maturation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders.

Wirkmechanismus

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile binds irreversibly to the cysteine residue in the active site of BTK, preventing its phosphorylation and activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell proliferation, survival, and inflammation. By targeting BTK, 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile selectively inhibits B-cell signaling without affecting other immune cells, such as T-cells and natural killer cells.
Biochemical and physiological effects:
2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce the levels of phosphorylated BTK and downstream signaling molecules in B-cells, leading to decreased proliferation and survival. 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile also inhibits the production of cytokines and chemokines involved in inflammation, such as TNF-α, IL-6, and IL-8. In preclinical studies, 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has demonstrated good oral bioavailability, pharmacokinetics, and safety profiles.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its selectivity for BTK, which allows for specific targeting of B-cell signaling pathways. 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile also has good oral bioavailability and pharmacokinetics, making it a suitable candidate for in vivo studies. However, one limitation of using 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its irreversible binding to BTK, which may limit its use in certain experimental settings. Additionally, further studies are needed to determine the potential off-target effects of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its long-term safety in humans.

Zukünftige Richtungen

Several potential future directions for 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile research include:
1. Clinical trials in patients with B-cell malignancies and autoimmune diseases to evaluate the safety and efficacy of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.
2. Combination therapy with other targeted agents, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance the therapeutic effect of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.
3. Development of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile analogs with improved pharmacokinetics, selectivity, and safety profiles.
4. Investigation of the role of BTK in other diseases, such as asthma, multiple sclerosis, and Alzheimer's disease, and the potential use of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in these conditions.
In conclusion, 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a promising small molecule inhibitor of BTK with potential applications in the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders. Further research is needed to fully understand its mechanism of action, pharmacokinetics, and safety profile, as well as its potential for combination therapy and other therapeutic applications.

Synthesemethoden

The synthesis of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multistep process starting from commercially available starting materials. The key step in the synthesis is the formation of the hexahydroquinoline ring system, which is achieved through a cyclization reaction using a Lewis acid catalyst. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, by reducing inflammation and autoantibody production.

Eigenschaften

Produktname

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molekularformel

C22H25ClN4O2

Molekulargewicht

412.9 g/mol

IUPAC-Name

2-amino-4-(4-chlorophenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H25ClN4O2/c1-22(2)11-17-20(18(28)12-22)19(14-3-5-15(23)6-4-14)16(13-24)21(25)27(17)26-7-9-29-10-8-26/h3-6,19H,7-12,25H2,1-2H3

InChI-Schlüssel

RZEMFSZIJUOODC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C

Kanonische SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.